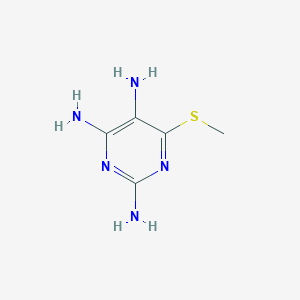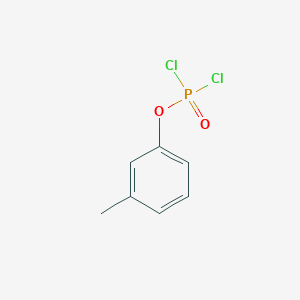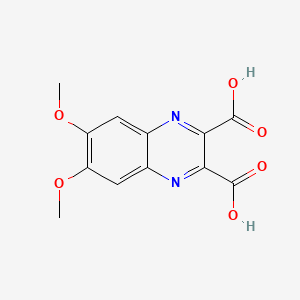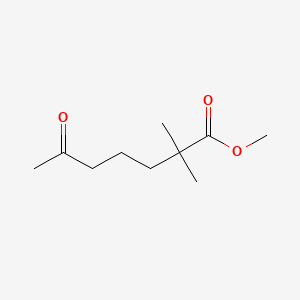
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester is an organic compound with the molecular formula C10H18O3. It is a methyl ester derivative of heptanoic acid, characterized by the presence of a ketone group at the 6th position and two methyl groups at the 2nd position. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:
Heptanoic acid+MethanolAcid CatalystHeptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced distillation techniques ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of 2,2-dimethyl-6-hydroxyheptanoic acid methyl ester.
Substitution: Formation of amides or alcohol derivatives.
Applications De Recherche Scientifique
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active heptanoic acid derivative, which can then interact with enzymes and receptors in biological systems. The ketone group may also play a role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the ketone group.
Pentanedioic acid, 2-oxo-, dimethyl ester: Contains a similar ester group but has a different carbon chain length and functional groups.
2,6-Dimethyl-heptanoic acid: Similar carbon chain but lacks the ester and ketone groups.
Propriétés
Numéro CAS |
926-27-2 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 2,2-dimethyl-6-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-8(11)6-5-7-10(2,3)9(12)13-4/h5-7H2,1-4H3 |
Clé InChI |
WMAHWHYQGFDCIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


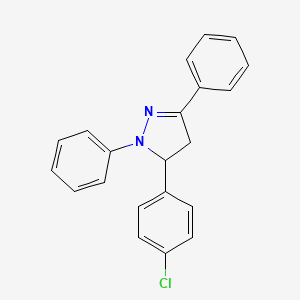
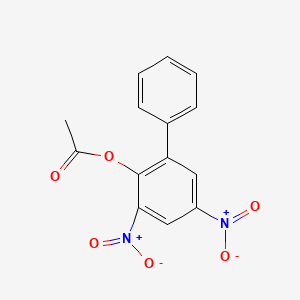
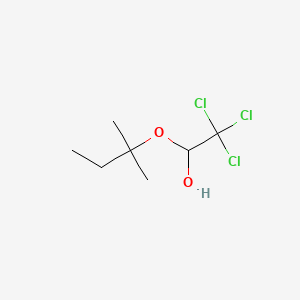
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
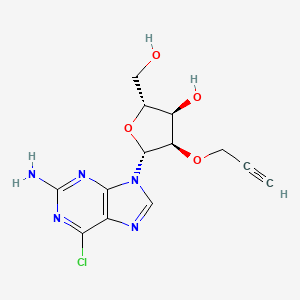


![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
